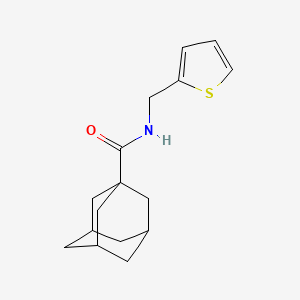
N-(2-thienylmethyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,2-phenylenediamine derivatives were reacted with various aliphatic and heteroaliphatic dicarboxylic acids to generate a small library of 26 head-to-head bisbenzimidazole compounds using the polyphosphoric acid method . Another study reported the synthesis of 5,6-dichloro-benzimidazoles containing thiophene ring derivatives of thiosemicarbazides and triazoles .Applications De Recherche Scientifique
Pharmacological Applications:
- Adamantane derivatives have been investigated for their potential as 5-HT2 receptor antagonists, with compounds like N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate showing high affinity and selectivity for 5-HT2 receptors. This compound also exhibits potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
- Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety have been synthesized and evaluated for their antiviral activity against influenza A and B viruses. Certain compounds, like N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, were found to be potent inhibitors, particularly against influenza A/H3N2 virus (Göktaş et al., 2012).
Chemical Synthesis and Material Science:
- Adamantane-containing compounds have been synthesized for applications in material science, such as the synthesis of new polyamides and polyimides prepared from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane. These polymers exhibit high thermal stability and solubility in various solvents, making them useful in high-performance materials (Liaw & Liaw, 1999).
- Another study focused on the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups, revealing that these polymers are amorphous with high glass transition temperatures and thermal stability (Liaw & Liaw, 2001).
Biological and Medical Research:
- Certain adamantane derivatives have been synthesized and evaluated for their potential as antiviral and anti-inflammatory agents. For instance, a study on novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles showed good activities against Gram-positive bacteria and the fungus Candida albicans, as well as dose-dependent anti-inflammatory activity (Kadi et al., 2007).
Analytical Chemistry and Drug Metabolism:
- High-resolution mass spectrometric metabolite profiling has been used to characterize the metabolism of synthetic cannabinoids, such as N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135). This approach provides essential information for clinical and forensic settings to document drug intake and assess pharmacological activity (Gandhi et al., 2015).
Mécanisme D'action
Target of Action
Related compounds such as n-(2-thienylmethyl)-2,5-thiophenedisulfonamide have been found to interact with carbonic anhydrase 2 . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Pathways
Based on the known targets of related compounds, it could potentially influence pathways involving carbonic anhydrases . These enzymes play a crucial role in maintaining acid-base balance in the body, participating in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate.
Pharmacokinetics
A structurally similar compound, 2-(4-methylphenoxy)-n-(1h-pyrazol-3-yl)-n-(2-thienylmethyl)acetamide, undergoes rapid oxidative metabolism in vitro . These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJLJSHAQOMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

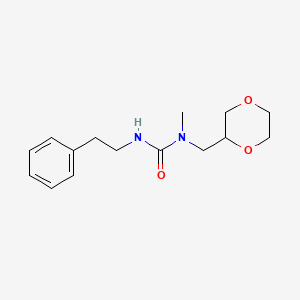
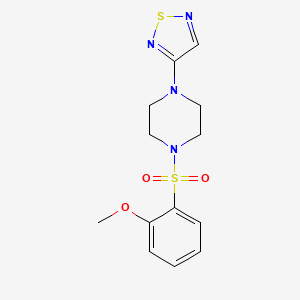

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)
![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)
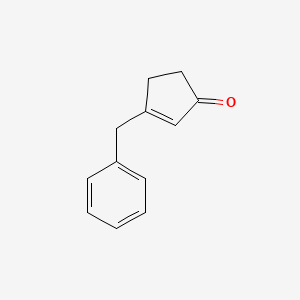
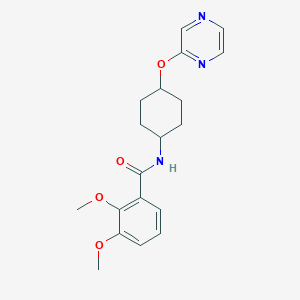
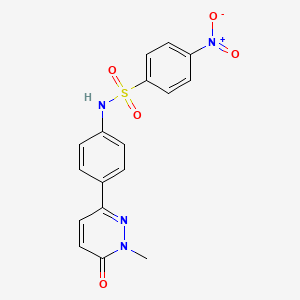
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)
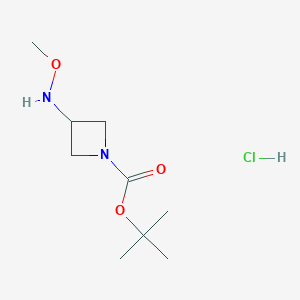
![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)
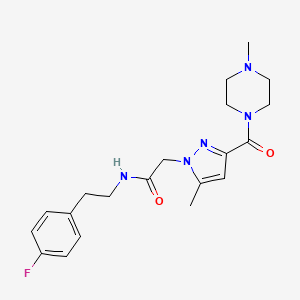
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2780276.png)